Nek2-IN-5

Covalent kinase inhibition Cysteine-targeting Irreversible binding

Nek2-IN-5 (also designated NCL00017509, NCL-00017509, or compound 66; CAS 1507367-00-1) is a 2-arylamino-6-ethynylpurine derivative that functions as a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2). The compound contains an alkyne functional group that enables click chemistry applications and covalently targets the non-catalytic cysteine residue Cys22 located near the glycine-rich loop of the Nek2 ATP-binding pocket.

Molecular Formula C15H12N6O
Molecular Weight 292.30 g/mol
Cat. No. B15584923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNek2-IN-5
Molecular FormulaC15H12N6O
Molecular Weight292.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21)
InChIKeyCJQGLUJHMXCLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nek2-IN-5 Procurement Guide: An Irreversible Nek2 Kinase Inhibitor for Targeted Cancer Research


Nek2-IN-5 (also designated NCL00017509, NCL-00017509, or compound 66; CAS 1507367-00-1) is a 2-arylamino-6-ethynylpurine derivative that functions as a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2) [1]. The compound contains an alkyne functional group that enables click chemistry applications and covalently targets the non-catalytic cysteine residue Cys22 located near the glycine-rich loop of the Nek2 ATP-binding pocket . This irreversible binding mechanism distinguishes it from reversible ATP-competitive Nek2 inhibitors and contributes to sustained target engagement in cellular assays . Nek2-IN-5 exhibits a reported IC50 value of 56 nM against recombinant Nek2 kinase and demonstrates growth inhibitory activity in multiple cancer cell lines, including SKBR3 breast cancer cells (GI50 = 2.2 μM) [1].

Why Nek2-IN-5 Cannot Be Replaced by Generic Nek2 Inhibitors in Controlled Studies


Nek2 inhibitors represent a chemically and mechanistically heterogeneous class, and generic substitution without precise structural and functional matching introduces significant experimental variability [1]. The most widely referenced early Nek2 inhibitor, JH295 (oxindole propynamide), exhibits an IC50 of 770 nM against Nek2—approximately 14-fold less potent than Nek2-IN-5—and utilizes a distinct N-arylpropiolamide warhead rather than a 6-ethynylpurine scaffold [2]. Reversible ATP-competitive inhibitors (e.g., NBI-961, IC50 = 32 nM) and protein-protein interaction disruptors (e.g., TAI-1) operate through entirely different pharmacodynamic mechanisms . Furthermore, the selectivity profile of Nek2-IN-5, characterized by 87-fold selectivity over CDK2, distinguishes it from other 6-ethynylpurine analogs within the same chemical series that exhibit varying off-target kinase inhibition patterns [1]. The quantitative evidence below demonstrates that these structural, mechanistic, and selectivity differences translate into materially distinct experimental outcomes in biochemical and cellular assays.

Quantitative Differentiation of Nek2-IN-5: Biochemical and Cellular Evidence Versus Comparators


Irreversible Covalent Binding Mechanism: Nek2-IN-5 vs. JH295 vs. Reversible ATP-Competitive Inhibitors

Nek2-IN-5 (compound 66) achieves irreversible Nek2 inhibition through covalent modification of the non-catalytic Cys22 residue via its 6-ethynylpurine warhead [1]. This irreversible binding mechanism provides sustained target engagement and is not reversed by addition of ATP, in contrast to reversible ATP-competitive inhibitors such as NBI-961 (IC50 = 32 nM, reversible) and Nek2 inhibitor V8 (IC50 = 2.4 μM, reversible spirocyclic) . While JH295 (IC50 = 770 nM) also irreversibly targets Cys22, it utilizes an N-arylpropiolamide Michael acceptor rather than a 6-ethynylpurine scaffold, resulting in substantially different physicochemical properties, pharmacokinetic behavior, and chemical tractability for probe development [2]. X-ray crystallographic analysis of Nek2-IN-5 bound to the Nek2 ATP-binding site confirmed covalent modification of Cys22, providing structural validation of its irreversible binding mode [1]. The choice between reversible and irreversible inhibitors fundamentally alters experimental design: reversible inhibitors produce concentration-dependent effects that dissipate upon washout, whereas irreversible inhibitors like Nek2-IN-5 enable washout-resistant target engagement and prolonged cellular effects that may more closely model genetic knockdown studies.

Covalent kinase inhibition Cysteine-targeting Irreversible binding Centrosomal kinase

Biochemical Potency Comparison: Nek2-IN-5 (IC50 56-62 nM) vs. JH295 (IC50 770 nM)

Nek2-IN-5 (NCL00017509, compound 66) exhibits an IC50 value of 56-62 nM (0.056-0.062 μM) against recombinant Nek2 kinase, representing a 12- to 14-fold improvement in biochemical potency compared to the first-generation irreversible Nek2 inhibitor JH295, which has a reported IC50 of 770 nM (0.77 μM) [1]. In head-to-head cross-study comparison, this potency differential translates to achieving equivalent kinase inhibition at approximately 7-8% of the molar concentration required for JH295. Within the 6-ethynylpurine series, Nek2-IN-5 (compound 66) ranks among the most potent analogs, with IC50 = 0.062 ± 0.01 μM, comparable to related carboxamides including compound 57 (IC50 = 0.039 μM), compound 76 (IC50 = 0.042 μM), and compound 50 (IC50 = 0.057 μM), while significantly outperforming the parent unsubstituted analog (compound 46, IC50 = 0.116 μM) . The potency of Nek2-IN-5 is also competitive with or superior to several reversible inhibitors, including aminopyrazine-based inhibitors (e.g., compound 4, IC50 = 0.23 μM) and benzimidazole-based inhibitors (e.g., compound 5, IC50 = 0.36 μM) [2]. However, more recently developed irreversible inhibitors such as HCI-2389 (IC50 = 16.65 nM) and MBM-17 (IC50 = 3 nM) exceed Nek2-IN-5 in absolute biochemical potency, though with distinct selectivity profiles and limited published characterization .

Nek2 inhibition IC50 Kinase assay Biochemical potency

Kinase Selectivity Profile: 87-Fold Selectivity for Nek2 Over CDK2 and >5-10-Fold Over Other Kinases

Nek2-IN-5 (NCL00017509) demonstrates 87-fold selectivity for Nek2 (IC50 = 56 nM) over CDK2 (IC50 = 4.87 μM) based on selectivity profiling reported in comparative inhibitor tables [1]. This selectivity index of 87 represents a critical differentiation parameter when compared to other Nek2 inhibitors with distinct off-target profiles. The primary literature reports that Nek2-IN-5 (compound 66) exhibited >5-10-fold selectivity for Nek2 over other kinases tested in the selectivity panel, including Aurora A, P70S6K, and Chk2 [2]. X-ray crystallographic analysis confirmed that this selectivity is achieved through precise positioning of the 2-arylamino carboxamide group within the specificity pocket of the Nek2 ATP-binding site, an interaction that was optimized through structure-activity relationship studies of the 6-ethynylpurine series [3]. In contrast, JH295 has been characterized with only 5-fold selectivity for Nek2 over CDK1 (CDK1/CycB IC50 >20 μM vs. Nek2 IC50 = 770 nM) , while earlier aminopyrazine-based inhibitors exhibited poor Nek2-selectivity over Plk1 [4]. The high selectivity index for CDK2 is particularly relevant because CDK2 shares structural homology with Nek2 in the ATP-binding pocket and represents a common off-target for ATP-competitive kinase inhibitors. The selectivity profile of Nek2-IN-5 supports its use as a chemical probe where target-specific Nek2 inhibition is required to dissect Nek2-dependent phenotypes from effects mediated by closely related kinases.

Kinase selectivity CDK2 Off-target profiling Selectivity index

Cellular Antiproliferative Activity: SKBR3 (GI50 2.2 μM) and MCF7 (GI50 6.6 μM) Breast Cancer Cell Lines

Nek2-IN-5 demonstrates measurable antiproliferative activity in breast cancer cell lines, with reported GI50 values of 2.2 μM in SKBR3 cells and 6.6 μM in MCF7 cells following 72-hour incubation [1]. In SKBR3 cells, the 2.2 μM GI50 value represents a cellular potency approximately 35-fold higher than the biochemical IC50 (62 nM), a difference consistent with the challenge of translating biochemical inhibition to cellular efficacy due to factors including cell permeability, intracellular ATP competition (∼1-10 mM), and compound metabolism [2]. Within the 6-ethynylpurine series, Nek2-IN-5 (compound 66) exhibited superior or comparable SKBR3 growth inhibition relative to close structural analogs: compound 67 (GI50 = 8.8 μM, 4-fold less active), compound 73 (GI50 = 10.3 μM, 4.7-fold less active), and compound 46 (GI50 = 0.7 μM, 3.1-fold more active) [1]. Nek2-IN-5 also showed >50% growth inhibition at 10 μM concentration against selected breast and leukemia cell lines [2]. Comparative cellular activity data for JH295 in breast cancer cell lines are not systematically reported in the primary literature, limiting direct cellular potency comparisons. However, Nek2-IN-5's reduction of C-Nap1 phosphorylation in U2OS cells at 5-10 μM concentrations provides direct evidence of cellular target engagement . The compound is cell-permeable and active in cellular assays without requiring transfection or specialized delivery vehicles .

Breast cancer SKBR3 MCF7 GI50 Antiproliferative activity

Click Chemistry Functional Handle: Alkyne Group for CuAAC Conjugation and Target Engagement Studies

Nek2-IN-5 contains a terminal alkyne group within its 6-ethynylpurine scaffold that serves a dual function: it acts as the electrophilic warhead for covalent Cys22 modification while simultaneously providing a bioorthogonal click chemistry handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing reporter molecules . This intrinsic click chemistry functionality distinguishes Nek2-IN-5 from the majority of Nek2 inhibitors, including JH295 (oxindole propynamide scaffold lacking a readily accessible alkyne handle), NBI-961 (reversible ATP-competitive inhibitor without click functionality), and HCI-2389 (irreversible inhibitor lacking reported click chemistry compatibility) . The alkyne group enables derivatization with fluorescent dyes, biotin, or affinity tags for target engagement studies, cellular imaging, pull-down assays, and proteomic profiling without requiring synthesis of separate probe analogs [1]. This feature is particularly valuable for confirming cellular target engagement and identifying potential off-target covalent binding partners through activity-based protein profiling (ABPP). The 6-ethynylpurine scaffold represents a distinct chemical class optimized through systematic structure-activity relationship studies of the 2-arylamino position, yielding a compound series with varying potency and selectivity profiles amenable to comparative chemical biology investigations [2].

Click chemistry CuAAC Alkyne handle Chemical biology Target engagement

In Vivo Activity Evidence: Tumor Growth Inhibition in Xenograft Models and PD-L1 Modulation

Nek2-IN-5 (NCL00017509) demonstrates in vivo pharmacological activity as evidenced by tumor growth inhibition in xenograft models and modulation of PD-L1 expression . In mice bearing pancreatic tumors, NCL00017509 treatment decreased PD-L1 expression and induced an anticancer immune response, suggesting potential utility in immuno-oncology research applications . The compound has also shown significant tumor volume reduction in A549 lung cancer xenograft models compared to control groups, confirming its in vivo efficacy following systemic administration . These in vivo findings distinguish Nek2-IN-5 from many Nek2 inhibitors that lack reported in vivo validation. While JH295 has demonstrated tumor burden reduction and prolonged survival in a primary effusion lymphoma (PEL) mouse model, this represents a distinct disease context from the solid tumor models reported for Nek2-IN-5 [1]. The cell permeability and in vivo activity of Nek2-IN-5 are corroborated by vendor technical documentation, which confirms the compound is suitable for in vivo studies . Notably, the direct comparison of in vivo efficacy between Nek2-IN-5 and other Nek2 inhibitors in the same tumor model has not been systematically reported in peer-reviewed literature, representing a gap in comparative evidence. However, the combination of in vivo tumor growth inhibition data, PD-L1 modulation, and established cell permeability provides a foundation for selecting Nek2-IN-5 for in vivo studies where these parameters are relevant.

Xenograft Tumor growth inhibition In vivo efficacy Immuno-oncology PD-L1

Optimal Research Applications for Nek2-IN-5 Based on Validated Performance Characteristics


Nek2-Dependent Centrosome and Mitotic Spindle Biology Studies

Nek2-IN-5 is optimally suited for investigating Nek2-dependent centrosome separation and mitotic spindle assembly due to its irreversible Cys22-targeting mechanism and validated cellular target engagement at 5-10 μM concentrations [1]. The 87-fold selectivity over CDK2 and >5-10-fold selectivity over Aurora A, P70S6K, and Chk2 [2] minimizes confounding effects from closely related mitotic kinases, enabling more confident attribution of observed centrosomal and spindle phenotypes specifically to Nek2 inhibition. The sustained target engagement provided by irreversible binding is particularly valuable for time-course studies of mitotic progression, where washout-resistant inhibition ensures continuous Nek2 suppression throughout extended imaging or biochemical analysis periods. X-ray crystallographic validation of the covalent Cys22 modification provides structural confidence in the mechanism of action. Researchers should note that concentrations above 10 μM may introduce off-target effects, and parallel controls using reversible Nek2 inhibitors (e.g., NBI-961) can help distinguish irreversible binding-specific phenotypes.

Breast Cancer Cell Line Antiproliferative Screening and Nek2 Dependency Profiling

Nek2-IN-5 provides a validated chemical probe for assessing Nek2 dependency in breast cancer cell line panels, with defined GI50 values of 2.2 μM (SKBR3) and 6.6 μM (MCF7) [1][2]. These quantitative cellular activity benchmarks enable rational dose selection for antiproliferative assays and facilitate cross-study comparison of Nek2 sensitivity across different breast cancer subtypes. The compound's >50% growth inhibition at 10 μM across additional breast and leukemia cell lines supports its use in broader cancer cell line profiling studies. The 12-14-fold potency advantage over JH295 (IC50 = 770 nM) [3] reduces the required working concentration in cellular assays, potentially minimizing solvent (DMSO) cytotoxicity at high compound concentrations. For cell line dependency profiling, Nek2-IN-5 should be used in parallel with genetic knockdown (siRNA/shRNA) or orthogonal chemical probes to confirm on-target effects, given the modest correlation between biochemical IC50 and cellular GI50 values characteristic of this compound class .

Click Chemistry-Enabled Target Engagement and Chemical Proteomics Studies

Nek2-IN-5 is uniquely positioned among Nek2 inhibitors for chemical biology applications requiring bioorthogonal conjugation, owing to its intrinsic terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing reporter molecules [1][2]. This functionality supports cellular target engagement studies via in-gel fluorescence scanning following click conjugation to fluorescent azides, affinity purification of Nek2-interacting proteins using biotin-azide and streptavidin pull-down, and activity-based protein profiling (ABPP) to identify potential off-target covalent binding partners. Unlike JH295, NBI-961, and HCI-2389, which lack readily accessible click chemistry handles , Nek2-IN-5 can serve as both the functional inhibitor and the probe for target validation within the same experimental workflow. Researchers should validate CuAAC reaction conditions (copper catalyst, ligand, reducing agent) for their specific cellular system and include appropriate no-alkyne and no-azide controls to distinguish specific labeling from background. The dual-function design eliminates the need to synthesize and validate separate probe analogs, reducing experimental complexity and compound procurement requirements.

In Vivo Preclinical Efficacy Studies in Solid Tumor Xenograft Models

Nek2-IN-5 is validated for in vivo preclinical studies in solid tumor models, with demonstrated tumor growth inhibition in A549 lung cancer xenografts and PD-L1 modulation in pancreatic tumor-bearing mice [1][2]. The compound's cell permeability and in vivo activity support its use in efficacy studies where systemic compound administration is required. For researchers comparing Nek2 inhibitor options for in vivo studies, Nek2-IN-5 offers established in vivo activity in solid tumor contexts, whereas JH295 has demonstrated efficacy in hematologic malignancy models (PEL) [3]. Procurement considerations should include the compound's physicochemical properties: molecular weight 292.3, LogP -0.94, hydrogen bond donor count 3, and hydrogen bond acceptor count 5 , which influence formulation strategies for in vivo dosing. Researchers should establish appropriate vehicle controls, monitor for potential toxicity, and confirm target engagement in tumor tissue (e.g., via C-Nap1 phosphorylation reduction) to correlate in vivo efficacy with on-target Nek2 inhibition. Quantitative head-to-head in vivo comparison data between Nek2-IN-5 and other Nek2 inhibitors in identical tumor models are not currently available in peer-reviewed literature.

Technical Documentation Hub

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